molecular formula C22H24N4O2 B2474435 5-methyl-1-phenyl-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-4-carboxamide CAS No. 2034592-86-2

5-methyl-1-phenyl-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-4-carboxamide

Cat. No. B2474435
CAS RN: 2034592-86-2
M. Wt: 376.46
InChI Key: FSQPKBXXSDOERU-UHFFFAOYSA-N
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Description

5-methyl-1-phenyl-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C22H24N4O2 and its molecular weight is 376.46. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-1-phenyl-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-1-phenyl-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Research into pyrazole derivatives, including those similar to the compound , has primarily focused on their synthesis and evaluation for various biological activities. For example, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, highlighting the potential of pyrazole derivatives in therapeutic applications (Rahmouni et al., 2016). These compounds have shown significant activity against certain cancer cell lines and inhibition of 5-lipoxygenase, suggesting their utility in developing new anticancer therapies and anti-inflammatory drugs.

Functionalization Reactions

The functionalization of pyrazole derivatives through reactions with various agents has been a subject of study, indicating the chemical versatility and potential for creating a wide array of compounds with specific properties. For instance, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine has been explored to yield specific carboxamide derivatives, showcasing the adaptability of pyrazole compounds in chemical synthesis for further applications in drug development and material science (Yıldırım et al., 2005).

Antimicrobial and Cytotoxicity Studies

Further studies have explored the antimicrobial and cytotoxicity profiles of new pyrazole and pyrazolopyrimidine derivatives. These compounds have been evaluated against various bacterial and fungal strains, as well as cancer cell lines, demonstrating their potential as lead compounds for developing new antimicrobial and anticancer agents (Hassan et al., 2014).

Antibacterial Activity

Some pyrazolopyridine derivatives have been synthesized and screened for their antibacterial activity against both Gram-negative and Gram-positive bacteria. The presence of specific functional groups, like the carboxamide group, has been linked to moderate to good antibacterial activity, suggesting the importance of structural modification in enhancing biological activities (Panda et al., 2011).

properties

IUPAC Name

5-methyl-N-[oxan-4-yl(pyridin-3-yl)methyl]-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-16-20(15-24-26(16)19-7-3-2-4-8-19)22(27)25-21(17-9-12-28-13-10-17)18-6-5-11-23-14-18/h2-8,11,14-15,17,21H,9-10,12-13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQPKBXXSDOERU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC(C3CCOCC3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-1-phenyl-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-4-carboxamide

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